An In-depth Technical Guide to Ditetradecyl Ether: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ditetradecyl Ether: Properties, Synthesis, and Applications
Abstract
Ditetradecyl ether, also known as dimyristyl ether, is a symmetrical long-chain aliphatic ether characterized by two fourteen-carbon alkyl chains linked by an oxygen atom. Its significant hydrophobicity, thermal stability, and defined chemical properties make it a compound of interest in various scientific and industrial fields. This guide provides a comprehensive technical overview of ditetradecyl ether, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and current and potential applications, with a focus on its role as a specialty chemical and its potential in advanced material formulations.
Chemical Structure and Nomenclature
Ditetradecyl ether is an organic compound classified as a simple, or symmetrical, ether.[1] The core of its structure is an sp³-hybridized oxygen atom covalently bonded to two tetradecyl groups.[1][2] This C-O-C linkage is bent, with a bond angle similar to that in water and other ethers, resulting in a net dipole moment.[1][2] The long, saturated C₁₄ alkyl chains are nonpolar and dominate the molecule's overall character, rendering it highly lipophilic.
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IUPAC Name : 1-(Tetradecyloxy)tetradecane[3]
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Synonyms : Ditetradecyl ether, Di-n-tetradecyl ether, Dimyristyl ether[3][4]
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Molecular Formula : C₂₈H₅₈O[3]
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SMILES : O(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC[3]
Caption: Chemical structure of Ditetradecyl Ether (C₂₈H₅₈O).
Physicochemical Properties
The physical properties of ditetradecyl ether are dictated by its high molecular weight and long hydrophobic chains. It typically presents as a white, waxy solid or crystalline powder at room temperature.[3] Its low volatility and high boiling point are characteristic of long-chain ethers.[3]
Table 1: Physicochemical Data for Ditetradecyl Ether
| Property | Value | Source(s) |
| Molecular Weight | 410.76 g/mol | |
| Appearance | White to off-white powder or crystals | [3] |
| Melting Point | 36-41 °C | [5][6] |
| Boiling Point | 457 °C at 760 mmHg; 170 °C at 1 mmHg | [5] |
| Density | 0.8117 g/cm³ at 43 °C | [5][6] |
| Flash Point | 193.3 °C | [5] |
| Refractive Index | 1.449 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [3][7] |
The insolubility in water is a direct consequence of the dominance of the two C₁₄ hydrocarbon chains, which prevents effective hydrogen bonding with water molecules.[8][9] Conversely, it is readily soluble in nonpolar organic solvents like benzene, and other ethers.[7]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of ditetradecyl ether.
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Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an ether is the C-O-C stretching vibration. For aliphatic ethers like ditetradecyl ether, this manifests as a strong, prominent absorption band in the 1050-1150 cm⁻¹ region.[10] Other expected peaks include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is relatively simple. The hydrogens on the carbons directly attached to the ether oxygen (the α-carbons, -O-CH₂ -) are deshielded and appear as a triplet in the 3.4 to 4.5 δ range.[10] The numerous methylene (-CH₂-) groups of the alkyl chains will produce overlapping multiplets typically between 1.2-1.6 δ. The terminal methyl (-CH₃) protons will appear as a triplet at approximately 0.9 δ.[10]
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¹³C NMR : In the carbon spectrum, the α-carbons are shifted downfield to the 50-80 δ range due to the electronegativity of the adjacent oxygen atom.[10] The remaining alkyl carbons will resonate in the typical alkane region of approximately 14-32 δ.
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Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 410 may be observed, though it can be weak for long-chain ethers.[11] The dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. This would result in the loss of an alkyl radical to form a stable oxonium ion.[11][12]
Synthesis and Reactivity
Williamson Ether Synthesis
The most common and reliable method for preparing symmetrical ethers like ditetradecyl ether is the Williamson ether synthesis.[13] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[13] The process involves two main stages: the formation of an alkoxide nucleophile and its subsequent reaction with an alkyl halide.
Caption: Workflow for the Williamson Synthesis of Ditetradecyl Ether.
Experimental Protocol: Synthesis of Ditetradecyl Ether
This protocol is an illustrative example based on the principles of the Williamson ether synthesis.[13][14] Appropriate safety measures must be taken, including performing the reaction under an inert atmosphere.
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Alkoxide Formation :
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add 1-tetradecanol (1.0 eq.) dropwise.
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Rationale : NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium tetradecanolate salt.[13] DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Nucleophilic Substitution :
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Cool the mixture back to 0 °C and add 1-bromotetradecane (1.1 eq.) dropwise.
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Rationale : 1-Bromotetradecane is a primary alkyl halide, which is an excellent substrate for an Sₙ2 reaction, minimizing the potential for competing elimination reactions.[13]
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Let the reaction mixture stir at room temperature overnight to ensure complete reaction.
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Workup and Purification :
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Quench the reaction by the slow, careful addition of water.
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Extract the product into a nonpolar organic solvent such as ethyl acetate or diethyl ether (3x).
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Wash the combined organic layers with brine to remove residual DMF and salts.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., methanol) to yield pure ditetradecyl ether.[5]
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Chemical Reactivity
Ethers are generally unreactive compounds, which is why they are often used as solvents.[9][15] The C-O bond is strong and not easily cleaved. Ditetradecyl ether is resistant to most bases, oxidizing agents, and reducing agents. However, it can undergo cleavage under harsh conditions with strong acids like HBr or HI via an Sₙ1 or Sₙ2 mechanism.[13] Like other ethers, it can form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration for storage.[16][17]
Applications in Research and Drug Development
While not a frontline pharmaceutical ingredient, the unique properties of ditetradecyl ether and similar long-chain ethers lend them to several specialized applications.
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Specialty Solvent & Lubricant : Due to its high boiling point, thermal stability, and inert nature, it can be used as a high-temperature solvent or a lubricant in industrial applications.[3]
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Cosmetic Formulations : It is used in cosmetics as a skin-conditioning agent and emollient, leveraging its waxy texture and hydrophobicity to form a protective, non-greasy layer on the skin.[4][5]
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Potential in Drug Delivery : The highly lipophilic nature of ditetradecyl ether makes it structurally analogous to the lipid tails found in biological membranes. While its direct use as a drug carrier is not widely documented, its properties are relevant to the field of drug delivery. Long-chain lipids and ethers are fundamental components of lipid nanoparticles (LNPs) and other nanocarriers used to encapsulate and deliver poorly water-soluble drugs or nucleic acids.[18][19] The hydrophobicity provided by the two C₁₄ chains could be exploited in the design of novel drug delivery vehicles, potentially serving as a core component of a nanomicelle or as a lipid excipient in more complex formulations.[20]
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Research Chemical : It serves as a starting material or intermediate in organic synthesis and as a standard for analytical techniques like chromatography.[3]
Safety and Handling
Ditetradecyl ether is a chemical that must be handled with appropriate care in a laboratory or industrial setting.
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General Handling : Handle in a well-ventilated area or under a chemical fume hood.[21][22] Avoid contact with skin and eyes by wearing suitable protective clothing, chemical-impermeable gloves, and safety goggles.[21]
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Fire and Explosion Hazard : Avoid sources of ignition such as heat, sparks, and open flames.[16][17] Ethers can form flammable vapors.
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Peroxide Formation : A significant hazard associated with ethers is the formation of explosive peroxides upon storage, especially in the presence of air and light.[16][17] Containers should be dated upon opening and tested periodically for peroxides. Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[21]
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First Aid : In case of skin contact, wash off with soap and plenty of water.[21] For eye contact, rinse thoroughly with water for at least 15 minutes.[21] If inhaled, move the person to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[21]
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